BenchChemオンラインストアへようこそ!

7-Oxo-3,8,9-trihydroxy staurosporine

cytotoxicity indolocarbazole alkaloid marine natural product

7-Oxo-3,8,9-trihydroxy staurosporine (CHEBI:66839, CAS 1029608-42-1) is an indolocarbazole alkaloid belonging to the staurosporine structural class, substituted with hydroxy groups at positions 3, 8, and 9 and an oxo group at position 7. It was first isolated and structurally characterized from the marine ascidian Cystodytes solitus via bioassay-guided fractionation.

Molecular Formula C28H24N4O7
Molecular Weight 528.5 g/mol
Cat. No. B1263944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-3,8,9-trihydroxy staurosporine
Molecular FormulaC28H24N4O7
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)NC)OC
InChIInChI=1S/C28H24N4O7/c1-28-25(38-3)12(29-2)9-16(39-28)31-13-5-4-10(33)8-11(13)17-20-21(27(37)30-26(20)36)19-18-14(6-7-15(34)24(18)35)32(28)23(19)22(17)31/h4-8,12,16,25,29,33-35H,9H2,1-3H3,(H,30,36,37)/t12-,16-,25-,28+/m1/s1
InChIKeyVDHMIDRUYQWJMP-WSDGDUIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxo-3,8,9-trihydroxy Staurosporine: Cytotoxic Indolocarbazole Alkaloid Procurement Guide for Cancer Research Programs


7-Oxo-3,8,9-trihydroxy staurosporine (CHEBI:66839, CAS 1029608-42-1) is an indolocarbazole alkaloid belonging to the staurosporine structural class, substituted with hydroxy groups at positions 3, 8, and 9 and an oxo group at position 7 [1]. It was first isolated and structurally characterized from the marine ascidian Cystodytes solitus via bioassay-guided fractionation [2]. The compound has a molecular formula of C₂₈H₂₄N₄O₇ and a monoisotopic mass of 528.1645 Da . Unlike the well-characterized pan-kinase inhibitor staurosporine (IC₅₀ = 2–15 nM against PKC, PKA), which exhibits potent but non-selective kinase inhibition, 7-oxo-3,8,9-trihydroxy staurosporine occupies a distinct chemical space defined by its poly-hydroxylated indolocarbazole core, which alters both its cytotoxicity profile and its potential kinase selectivity relative to the parent scaffold [1][2].

Why Generic Substitution Fails: Structural Determinants that Distinguish 7-Oxo-3,8,9-trihydroxy Staurosporine from Commercial Staurosporine Analogs


The staurosporine analog landscape is populated by compounds with widely divergent hydroxylation patterns, each producing distinct cytotoxicity and kinase-selectivity signatures. Parent staurosporine is a potent but promiscuous pan-kinase inhibitor (PKC IC₅₀ ≈ 2–9 nM; PKA IC₅₀ ≈ 8–26 nM) , while 7-oxo staurosporine (RK-1409, from Streptomyces platensis) bears only the 7-oxo modification and retains moderate PKC inhibitory potency (IC₅₀ ≈ 9 nM) [1]. UCN-01 (7-hydroxystaurosporine) introduces a single hydroxyl at C-7, conferring Chk1 inhibitory activity (IC₅₀ = 7 nM) and clinical-stage differentiation . In contrast, 7-oxo-3,8,9-trihydroxy staurosporine combines the 7-oxo group with three hydroxyl substituents at positions 3, 8, and 9 — a pattern that, based on SAR studies, is predicted to enhance antiproliferative potency (3-OH) while the 7-oxo moiety may confer altered PKC selectivity relative to staurosporine [2][3]. Simply substituting a more common analog (e.g., staurosporine, UCN-01, or 7-oxo staurosporine) for 7-oxo-3,8,9-trihydroxy staurosporine in experiments predicated on its specific hydroxylation architecture will yield fundamentally different biological outcomes because the number and position of hydroxyl/oxo substituents on the indolocarbazole scaffold are the primary drivers of both antiproliferative potency and kinase-selectivity profiles [2][3].

Quantitative Differentiation Evidence: 7-Oxo-3,8,9-trihydroxy Staurosporine vs. Closest Analogs — A Head-to-Head Procurement Decision Matrix


Cytotoxicity Against Human Tumor Cell Lines: Direct Head-to-Head Triplex Comparison with Parent Staurosporine Under Identical Assay Conditions

In the sole primary characterization study (Reyes et al., 2008), 7-oxo-3,8,9-trihydroxy staurosporine (Compound 1) was tested head-to-head against parent staurosporine as a positive control under identical SRB assay conditions across three human tumor cell lines. Compound 1 exhibited GI₅₀ values of 26.6 nM (A549 lung), 68.1 nM (HT29 colon), and 28.4 nM (MDA-MB-231 breast), compared with staurosporine GI₅₀ values of 2.4 nM (A549), 10.9 nM (HT29), and 7.1 nM (MDA-MB-231) [1]. While staurosporine is approximately 4–11× more potent, Compound 1 retains strong sub-100 nM activity across all three lines. This quantitatively characterized potency window is essential for applications where the extreme potency (and associated non-selective cytotoxicity) of parent staurosporine is undesirable, such as in studies requiring a wider therapeutic index between tumor cell killing and normal cell toxicity.

cytotoxicity indolocarbazole alkaloid marine natural product

Differential Cytotoxicity Signature vs. Co-Isolated Analog 7-Oxo-8,9-dihydroxy-4′-N-demethylstaurosporine: Lineage-Specific Potency Inversion

The same study co-isolated and tested 7-oxo-8,9-dihydroxy-4′-N-demethylstaurosporine (Compound 2), which differs from Compound 1 by the absence of the 3-OH and 4′-N-methyl groups. The two compounds exhibit a lineage-specific potency inversion: Compound 2 is more potent against A549 (GI₅₀ 17.5 nM vs. 26.6 nM for Compound 1, a 1.5× difference) but less potent against HT29 (GI₅₀ 90.3 nM vs. 68.1 nM, a 1.3× difference) and MDA-MB-231 (GI₅₀ 32.1 nM vs. 28.4 nM, a 1.1× difference) [1]. This inversion pattern demonstrates that the presence of the 3-OH and 4′-N-methyl groups in Compound 1 subtly but measurably shifts the cytotoxicity selectivity toward colon and breast carcinoma lines relative to the lung carcinoma line, suggesting differential target engagement or cellular uptake driven by the additional polar substituents.

structure-activity relationship cell line selectivity analog comparison

Structural Differentiation from 7-Oxo Staurosporine (RK-1409): Trihydroxylation Confers Distinct Physical-Chemical Properties and Predicted Kinase Engagement

7-Oxo staurosporine (RK-1409/BMY-41950, CAS 141196-69-2, from Streptomyces platensis) carries only a single 7-oxo modification on the parent staurosporine scaffold and inhibits PKC, PKA, phosphorylase kinase, EGFR, and c-Src with IC₅₀ values of 9, 26, 5, 200, and 800 nM, respectively [1]. In contrast, 7-oxo-3,8,9-trihydroxy staurosporine bears three additional hydroxyl groups (3-OH, 8-OH, 9-OH), which increase molecular weight (528.5 vs. 482.5 Da), add three hydrogen-bond donors, and raise calculated topological polar surface area, all of which are predicted to alter membrane permeability, solubility, and kinase ATP-binding pocket interactions [2]. The 3-OH group is of particular significance: SAR studies by Schupp et al. (2001) demonstrated that hydroxylation at position 3 of the indolocarbazole moiety caused an increase in anti-proliferative activity across twelve human leukemia cell lines, with 3-hydroxystaurosporine identified as the most potent derivative tested (IC₅₀ = 13 ng/mL in MONO-MAC-6 cells) [3]. The 7-oxo group, based on studies of N-ethoxycarbonyl-7-oxo-staurosporine (NA-382), has been shown to reduce overall kinase-inhibitory potency while increasing selectivity for Ca²⁺/phospholipid-dependent protein kinase (PKC) relative to staurosporine [4].

physicochemical properties kinase inhibitor design indolocarbazole scaffold

Marine Ascidian-Derived Natural Product Origin: Unique Biosynthetic Provenance Relative to Microbial Fermentation-Derived Analogs

7-Oxo-3,8,9-trihydroxy staurosporine was isolated from the marine ascidian Cystodytes solitus collected in Tanzania, representing the first report of staurosporine-class alkaloids from this genus [1]. This contrasts with the majority of commercially available staurosporine analogs, which derive from actinomycete fermentation: parent staurosporine from Streptomyces staurosporeus, 7-oxo staurosporine from S. platensis subsp. malvinus, and K252a from Nocardiopsis sp. [2]. The ascidian origin is significant because marine invertebrate-associated microbial symbionts may produce structurally distinct secondary metabolites not found in terrestrial actinomycete cultures [1]. Specifically, the 3,8,9-trihydroxy substitution pattern of this compound has not been reported from any microbial fermentation source, making the ascidian-derived natural product a unique chemical entity within the staurosporine pharmacopeia. The Reyes et al. study noted that the isolation of staurosporine derivatives from both actinomycetes and tunicates 'strongly supports the hypothesis that associated microorganisms are the actual producers,' yet the specific 3,8,9-trihydroxylation pattern remains exclusive to the Cystodytes solitus source [1].

marine natural product biosynthetic origin chemical diversity

Functional Differentiation from UCN-01 (7-Hydroxystaurosporine): Distinct Hydroxylation Architecture Drives Divergent Cell Cycle Effects and Clinical Translation Potential

UCN-01 (7-hydroxystaurosporine) is the most clinically advanced staurosporine analog, having reached Phase II trials, and is characterized by a single 7-OH substitution. Its defining mechanistic feature is potent Chk1 inhibition (IC₅₀ = 7 nM), which abrogates the G2 DNA damage checkpoint and underlies its clinical development as a chemotherapy sensitizer . UCN-01 also inhibits PKC with an IC₅₀ of 30 nM and arrests tumor cells in G1/S phase . By contrast, 7-oxo-3,8,9-trihydroxy staurosporine carries a 7-oxo (rather than 7-OH) group plus three additional hydroxyls, a pattern that is structurally incapable of engaging Chk1 in the same manner as UCN-01 because the 7-OH group of UCN-01 forms specific hydrogen bonds within the Chk1 ATP-binding pocket that a 7-oxo group cannot replicate [1]. Additionally, the 7-oxo moiety has been associated with G2/M phase cell cycle arrest in K562 leukemia cells (MED = 30 ng/mL for 7-oxo staurosporine), contrasting with UCN-01's G1/S arrest phenotype [2]. These divergent cell cycle effects underscore that the two compounds are not functionally interchangeable despite being staurosporine congeners.

cell cycle arrest Chk1 inhibition clinical candidate comparison

Comparative Selectivity Landscape: Positioning 7-Oxo-3,8,9-trihydroxy Staurosporine Within the Staurosporine Analog Kinase Selectivity Continuum

The staurosporine analog class spans a wide selectivity continuum. At one extreme, parent staurosporine is a pan-kinase inhibitor with sub-100 nM binding to the vast majority of the kinome (PKC IC₅₀ = 2–9 nM; PKA IC₅₀ = 8–26 nM; phosphorylase kinase IC₅₀ = 3–5 nM) . K252a, which lacks the 7-oxo/OH modification but carries a different sugar moiety, is approximately 20–100× less potent against PKC (IC₅₀ = 470 nM) and PKA (IC₅₀ = 140 nM) but retains exceptional phosphorylase kinase potency (IC₅₀ = 1.7 nM), representing a 270-fold selectivity window . Midostaurin (PKC412), an N-benzoyl-staurosporine, inhibits PKCα/β/γ, Syk, Flk-1, Akt, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFRβ, and VEGFR1/2 with IC₅₀ values ranging from 22–500 nM and has achieved clinical approval for FLT3-mutant AML and advanced systemic mastocytosis [1]. Within this landscape, 7-oxo-3,8,9-trihydroxy staurosporine occupies a structurally defined but pharmacologically underexplored niche: its 7-oxo group is associated with reduced overall kinase potency but enhanced PKC selectivity (class-level inference from NA-382), while its 3-OH group is predicted to enhance antiproliferative potency (class-level inference from Schupp et al., 2001) [2][3]. Its kinase selectivity profile has not been experimentally determined, which represents both a limitation and an opportunity for discovery-oriented research programs.

kinase selectivity polypharmacology staurosporine analogs

Optimal Research and Procurement Application Scenarios for 7-Oxo-3,8,9-trihydroxy Staurosporine


Marine Natural Product-Based Anticancer Drug Discovery: Lead Identification for Colon and Breast Carcinoma

This compound is optimally deployed in anticancer screening cascades targeting HT29 (colon) or MDA-MB-231 (breast) carcinoma models, where its GI₅₀ values of 68.1 nM and 28.4 nM, respectively, demonstrate strong single-agent cytotoxicity [1]. Its modestly reduced potency relative to parent staurosporine (4–6× less potent) may translate to a wider therapeutic window, making it a more tractable lead scaffold for medicinal chemistry optimization than the excessively potent and non-selective parent compound. The unique 3,8,9-trihydroxy-7-oxo architecture provides multiple handles for semi-synthetic derivatization (e.g., selective acylation of the 3-OH, oxidation state manipulation at C-7) that are not available on simpler staurosporine analogs [1][2].

Chemical Biology Kinase Selectivity Profiling: Mapping the Structure-Selectivity Landscape of the Staurosporine Pharmacophore

Given that the kinase inhibition profile of 7-oxo-3,8,9-trihydroxy staurosporine remains experimentally undetermined, this compound represents a high-value probe for kinome-wide profiling studies (e.g., KINOMEscan or HotSpot kinase assays). Its structural features — combining 7-oxo (predicted to reduce overall kinase potency while favoring PKC, based on NA-382 data) and 3-OH (predicted to enhance antiproliferative activity, based on Schupp et al., 2001) — make it a critical missing data point in the staurosporine SAR matrix [3][4]. Procurement for a comprehensive kinase selectivity panel would fill a documented gap in the literature and could reveal novel selectivity determinants driven by poly-hydroxylation of the indolocarbazole core [5].

Marine Ascidian Metabolomics and Biosynthetic Pathway Investigation

As the first and only reported staurosporine-class alkaloid from the genus Cystodytes, 7-oxo-3,8,9-trihydroxy staurosporine serves as a chemotaxonomic marker and a key reference standard for marine ascidian metabolomics studies [1]. Its unprecedented 3,8,9-trihydroxylation pattern raises fundamental questions about the biosynthetic machinery of C. solitus or its microbial symbionts. Procurement of authenticated reference material is essential for LC-MS/MS-based dereplication of Cystodytes extracts, enabling the discovery of additional members of this structural class from related ascidian species. The Reyes et al. study explicitly noted that whether the compounds are produced by the tunicate or by associated microorganisms 'needs to be verified,' positioning this compound as a tool for metagenomic and biosynthetic gene cluster discovery [1].

Comparative Oncology Studies Requiring a Staurosporine Analog with Reduced Pan-Kinase Potency

In experimental contexts where the extreme potency and promiscuity of parent staurosporine confound mechanistic interpretation (e.g., apoptosis studies where staurosporine acts as a positive control at 1–5 μM but simultaneously engages hundreds of kinases), 7-oxo-3,8,9-trihydroxy staurosporine offers a structurally related but pharmacologically tempered alternative. Its GI₅₀ values of 26.6–68.1 nM against three solid tumor lines place it in an intermediate potency zone — less potent than staurosporine (GI₅₀ 2.4–10.9 nM in the same assay) but more potent than K252a or midostaurin in many kinase contexts [1][2]. This intermediate potency profile is advantageous for dose-response studies aiming to dissect target-specific effects from general cytotoxicity, particularly when combined with the compound's predicted PKC-biased selectivity [3].

Quote Request

Request a Quote for 7-Oxo-3,8,9-trihydroxy staurosporine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.